(1S,6R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile
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Overview
Description
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile is a complex organic compound with the molecular formula C27H27N3. This compound is known for its unique bicyclic structure, which includes a nitrogen atom and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthetic route include:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. Commonly used reagents include strong bases and catalysts to facilitate the cyclization process.
Introduction of the benzyl groups: Benzyl groups are introduced through nucleophilic substitution reactions. Benzyl halides are often used as the benzylating agents.
Formation of the carbonitrile group: The carbonitrile group is introduced through a reaction with a suitable nitrile precursor, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl groups or the nitrogen atom, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound .
Scientific Research Applications
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1alpha,5alpha,6beta-3-Benzyl-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile
- 1alpha,5alpha,6beta-3-Benzyl-6-amino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile
Uniqueness
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile is unique due to the presence of two benzyl groups and a carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27N3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5S)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C27H27N3/c28-21-27(25-19-29(20-26(25)27)16-22-10-4-1-5-11-22)30(17-23-12-6-2-7-13-23)18-24-14-8-3-9-15-24/h1-15,25-26H,16-20H2/t25-,26?,27?/m1/s1 |
InChI Key |
OPFXRNKNESEOCU-FKDZAPPDSA-N |
Isomeric SMILES |
C1[C@@H]2C(C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5 |
Origin of Product |
United States |
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